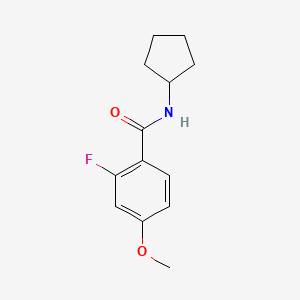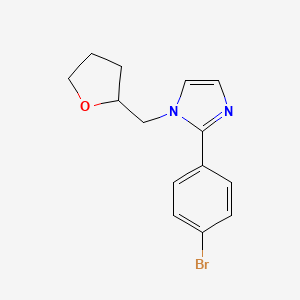
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. This compound has also been found to modulate the activity of certain receptors in the body, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the research on 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid. One of the areas of interest is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields such as immunology and infectious diseases. Finally, the development of more cost-effective synthesis methods for this compound may increase its accessibility for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves a multistep process that requires careful attention to detail. This compound has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. Despite its high cost, this compound remains a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid involves a multistep process that starts with the reaction of piperidine with 2-bromoacetic acid to form 1-methylsulfonylpiperidine-2-carboxylic acid. This intermediate is then reacted with butyl lithium and trimethyl borate to produce this compound.
科学的研究の応用
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
特性
IUPAC Name |
4-(1-methylsulfonylpiperidin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-16(14,15)11-8-3-2-5-9(11)6-4-7-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOJXMUYRZSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)


![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)


![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)

![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)